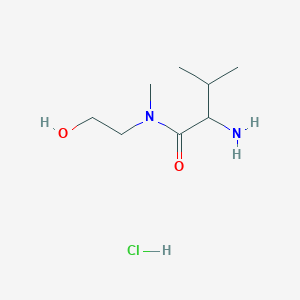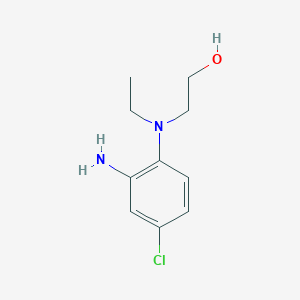
5-Bromo-7-(trifluoromethyl)quinoxaline
Übersicht
Beschreibung
5-Bromo-7-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 1287218-49-8. It has a molecular weight of 277.04 and its IUPAC name is 5-bromo-7-(trifluoromethyl)quinoxaline .
Molecular Structure Analysis
The linear formula of 5-Bromo-7-(trifluoromethyl)quinoxaline is C9H4BrF3N2 . The InChI code is 1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiproliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation5-Bromo-7-(trifluoromethyl)quinoxaline could be utilized in designing compounds that target specific cancer cell lines, offering a pathway for the development of new anticancer drugs .
Antimicrobial Activity
The structural framework of quinoxalines, including 5-Bromo-7-(trifluoromethyl)quinoxaline , has shown effectiveness against various microorganisms. This compound could serve as a scaffold for synthesizing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .
Anticonvulsant Activity
Quinoxaline derivatives are known to exhibit anticonvulsant properties. Research into 5-Bromo-7-(trifluoromethyl)quinoxaline could lead to the development of novel treatments for neurological disorders such as epilepsy .
Anti-Tuberculosis Activity
Given the ongoing challenge of tuberculosis (TB) and the emergence of multidrug-resistant strains, 5-Bromo-7-(trifluoromethyl)quinoxaline may be explored for its potential use in TB treatment regimens, contributing to the arsenal against this infectious disease .
Anti-Malarial Activity
Malaria remains a major global health issue. The quinoxaline moiety, including 5-Bromo-7-(trifluoromethyl)quinoxaline , has been part of studies for antimalarial drug development, which could lead to more effective therapies against malaria parasites .
Material Science Investigations
Beyond biomedical applications, 5-Bromo-7-(trifluoromethyl)quinoxaline exhibits properties that make it suitable for material science research. It could be used in the synthesis of organic compounds with specific electronic or photonic properties, contributing to advancements in technology and industry.
Wirkmechanismus
Target of Action
Quinoxaline derivatives, however, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-7-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGPPUUBRENPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(trifluoromethyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)

![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)
![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)


![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)
![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)